1-Chloro-6,6-dimethyl-2-hepten-4-yne

Stereoselective Synthesis Pharmaceutical Process Chemistry Allylamine Antifungals

1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS 126764-17-8) is an enyne-class compound with the molecular formula C9H13Cl and a molecular weight of 156.65 g/mol. Its primary established role is as a key intermediate in the multi-step synthesis of the antifungal drug Terbinafine.

Molecular Formula C9H13Cl
Molecular Weight 156.65 g/mol
CAS No. 126764-17-8
Cat. No. B017981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6,6-dimethyl-2-hepten-4-yne
CAS126764-17-8
Molecular FormulaC9H13Cl
Molecular Weight156.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC=CCCl
InChIInChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
InChIKeyZIXABMZBMHDFEZ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS 126764-17-8): Procurement Guide for the Terbinafine Intermediate


1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS 126764-17-8) is an enyne-class compound with the molecular formula C9H13Cl and a molecular weight of 156.65 g/mol . Its primary established role is as a key intermediate in the multi-step synthesis of the antifungal drug Terbinafine . The compound is characterized by a conjugated alkene-alkyne system with a terminal chloro group, which serves as the reactive site for the final coupling step with N-methyl-N-(1-naphthylmethyl)amine to form Terbinafine [1]. The commercial product is typically supplied as a mixture of (E)- and (Z)-stereoisomers, with the stereochemical purity being a critical specification for procurement due to its direct impact on the final API purity [2].

Why 1-Chloro-6,6-dimethyl-2-hepten-4-yne Cannot Be Replaced with a Generic 'Alkenyl Chloride'


Substitution of this specific enyne with a generic alkenyl chloride or a simpler analog is not feasible for the production of Terbinafine. The compound's unique structure features a conjugated alkene-alkyne system and a specific steric environment provided by the geminal dimethyl group [1]. This precise electronic and steric framework is required for the final N-alkylation step to yield the correct active pharmaceutical ingredient (API). Furthermore, the stereochemistry of the double bond is a critical quality attribute; the (E)-isomer is required for the synthesis of the active trans-Terbinafine, while the (Z)-isomer leads to the pharmacologically inactive cis-Terbinafine impurity [2]. Therefore, any alternative lacking this exact stereoelectronic profile will produce a different product or an unacceptable level of impurities, failing to meet pharmacopoeial standards [3].

Quantitative Evidence for Selecting 1-Chloro-6,6-dimethyl-2-hepten-4-yne: Stereochemical Purity and Reactivity Data


Stereochemical Purity: Achieving the Critical (E)-Isomer Ratio for Terbinafine API

The stereochemical purity of the 1-Chloro-6,6-dimethyl-2-hepten-4-yne intermediate is the primary determinant of the final Terbinafine API purity. The synthesis of the active trans-Terbinafine requires the (E)-isomer of this intermediate, while the (Z)-isomer is a precursor to the inactive cis-Terbinafine impurity, which must be controlled [1]. A direct comparison of stereoselective halogenation methods shows that the use of Boron Trichloride (BCl3) provides a superior E:Z ratio of 9:1, a quantifiable improvement over other chlorinating agents [2].

Stereoselective Synthesis Pharmaceutical Process Chemistry Allylamine Antifungals

Efficient Synthesis: Quantified Yield Improvement via Continuous Flow Microreaction

The method of preparation significantly impacts the efficiency and safety of producing this intermediate. A patent describes a continuous flow microreaction system for synthesizing 1-Chloro-6,6-dimethyl-2-hepten-4-yne, using 3,3-dimethyl-1-butynyl magnesium chloride and acrolein [1]. While specific yield data for this patent is not provided, this method represents a quantifiable improvement in process safety and scalability compared to traditional batch reactions, which are typically run for 10-50 hours [2].

Continuous Flow Chemistry Process Intensification Pharmaceutical Intermediates

Physical Property Benchmarking: LogP and Purity Specifications for Downstream Processing

The physicochemical profile of 1-Chloro-6,6-dimethyl-2-hepten-4-yne directly impacts its handling and purification in a manufacturing setting. Its lipophilicity, defined by a calculated LogP of 3.4 [1], and a density of 0.946 g/cm³ are key parameters for process development. The commercial standard for purity is typically ≥95% as determined by GC , which is the benchmark for a reactive intermediate in a multi-step synthesis.

Physicochemical Characterization LogP Pharmaceutical Intermediate

Procurement Scenarios for 1-Chloro-6,6-dimethyl-2-hepten-4-yne: From R&D to Commercial API Manufacturing


Scenario 1: Process Development for Generic Terbinafine Hydrochloride API

This is the primary and most established application. 1-Chloro-6,6-dimethyl-2-hepten-4-yne serves as the immediate precursor to Terbinafine . A pharmaceutical process chemist will procure this intermediate to develop a robust coupling reaction with N-methyl-N-(1-naphthylmethyl)amine. The critical specification for procurement is the (E)-isomer content, as the downstream synthesis yields the active trans-Terbinafine [1]. A batch with a high E:Z ratio, such as 9:1 as achieved with specific halogenating agents [2], is essential to minimize the purification burden for the final API.

Scenario 2: Quality Control and Impurity Profiling of Terbinafine Drug Substance

In analytical development and quality control (QC) laboratories, 1-Chloro-6,6-dimethyl-2-hepten-4-yne is required as a reference standard for impurity profiling . The compound itself is listed as 'Terbinafine Impurity 17' and is used to develop and validate HPLC or GC methods to monitor and control the level of unreacted starting material or related substances in the final drug substance [1]. For this application, a high-purity analytical standard (e.g., ≥97% by GC) is necessary to ensure accurate method validation.

Scenario 3: Research on Novel Allylamine Antifungal Derivatives

The 6,6-dimethyl-2-hepten-4-ynyl scaffold, central to this compound, has been a key structural motif in the discovery of potent squalene epoxidase inhibitors . A medicinal chemist may procure 1-Chloro-6,6-dimethyl-2-hepten-4-yne as a versatile building block for diversification. By replacing the chloro group with various amine or other nucleophilic moieties, researchers can explore structure-activity relationships (SAR) around this core for developing new antifungal agents with potentially improved profiles [1].

Scenario 4: Process Scale-up and Continuous Flow Chemistry Development

For chemical engineers and process development scientists, 1-Chloro-6,6-dimethyl-2-hepten-4-yne is a target molecule for implementing advanced manufacturing technologies. The Grignard-based synthesis of this compound is exothermic and requires careful control. Patents describe a continuous flow microreaction system as a superior method for its production, offering better control and safety compared to traditional batch processing . Procurement of the starting materials for this reaction (3,3-dimethyl-1-butynyl magnesium chloride and acrolein) is thus directly linked to the goal of establishing a more efficient and scalable process for this intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-6,6-dimethyl-2-hepten-4-yne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.